2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Description
2-[(6-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a benzothiazole core, a diiodophenyl group, and an acetamide moiety
Properties
Molecular Formula |
C24H19I2N3O2S2 |
|---|---|
Molecular Weight |
699.4 g/mol |
IUPAC Name |
2-[[6-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H19I2N3O2S2/c1-14(15-5-3-2-4-6-15)28-22(30)13-32-24-29-20-8-7-18(11-21(20)33-24)27-12-16-9-17(25)10-19(26)23(16)31/h2-12,14,31H,13H2,1H3,(H,28,30) |
InChI Key |
SVDGBSMTASESAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(1-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the diiodophenyl group through electrophilic substitution reactions. The final step involves the formation of the acetamide moiety via amide bond formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(1-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(6-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(6-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(1-PHENYLETHYL)ACETAMIDE include other benzothiazole derivatives and compounds with diiodophenyl groups. Examples include:
- 2-[(6-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(1-PHENYLETHYL)ACETAMIDE
- 2-[(6-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(1-PHENYLETHYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(6-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(1-PHENYLETHYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
